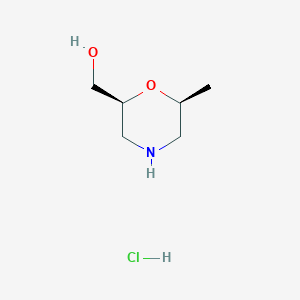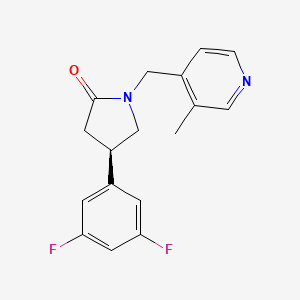
Synvest-1
描述
Synvest-1, also known as [18F]this compound, is a novel positron emission tomography (PET) imaging tracer targeting synaptic vesicle glycoprotein 2A (SV2A). This compound has been developed to meet clinical demand for imaging and quantifying synaptic density in vivo. Synaptic vesicle glycoprotein 2A is a presynaptic transmembrane protein expressed in neurons across the brain and is critical for neural system functioning. The expression of synaptic vesicle glycoprotein 2A is associated with various neuro-psychiatric disorders, making this compound a valuable tool in both research and clinical settings .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Synvest-1 involves several key steps. The process begins with the preparation of a precursor compound, which is then subjected to copper-mediated fluorination. The synthesis is typically carried out using an automated module to ensure Good Manufacturing Practice (GMP) standards, ensuring sterile and pyrogen-free production .
Preparation of Precursor: The precursor compound is synthesized through a series of reactions, including the conjugate addition of nitromethane with cinnamaldehyde in the presence of the Jørgensen-Hayashi catalyst using the Merck dual acid cocatalyst system.
Fluorination: The key step involves copper-mediated [18F] fluorination of the precursor compound. .
Industrial Production Methods
The industrial production of this compound is carried out using automated synthesis modules such as the Trasis AllinOne-36 (AIO) module. This ensures high production yields, reliability, and reduced production time. The entire synthesis process is completed within a timeframe of approximately 80 minutes, with consistently high radiochemical yields and purity .
化学反应分析
Types of Reactions
Synvest-1 undergoes several types of chemical reactions during its synthesis and application:
Oxidation: Pinnick-type oxidation is used during the synthesis of the precursor compound.
Reduction: Chemoselective nitro group reduction is a key step in the synthesis.
Substitution: Copper-mediated fluorination is a substitution reaction that introduces the fluorine-18 isotope
Common Reagents and Conditions
Jørgensen-Hayashi catalyst: Used for the conjugate addition of nitromethane with cinnamaldehyde.
Nickel borate: Used for chemoselective nitro group reduction and cyclization.
Copper: Used for the fluorination step
Major Products Formed
The major product formed from these reactions is [18F]this compound, which is a highly pure and enantiomerically pure compound suitable for PET imaging .
科学研究应用
Synvest-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a radiotracer for studying synaptic density and neurotransmitter release mechanisms
Biology: Helps in understanding the role of synaptic vesicle glycoprotein 2A in various neuro-psychiatric disorders
Medicine: Used in clinical studies for diagnosing and monitoring neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and epilepsy
Industry: Facilitates the development of new diagnostic tools and treatments for neuro-psychiatric disorders
作用机制
Synvest-1 exerts its effects by binding to synaptic vesicle glycoprotein 2A, a presynaptic transmembrane protein. This binding allows for the imaging and quantification of synaptic density in vivo using positron emission tomography. The high affinity and specificity of this compound for synaptic vesicle glycoprotein 2A make it an excellent tool for studying synaptic abnormalities associated with various brain disorders .
相似化合物的比较
Similar Compounds
SDM-16: A heterocyclic nonacetamide ligand used as a PET imaging agent for synaptic vesicle glycoprotein 2A.
Uniqueness of Synvest-1
This compound is unique due to its high radiochemical yield, purity, and enantiomeric purity. It also demonstrates excellent in vivo binding properties and fast kinetics, making it a superior choice for imaging and quantifying synaptic density in humans .
属性
IUPAC Name |
(4R)-4-(3,5-difluorophenyl)-1-[(3-methylpyridin-4-yl)methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O/c1-11-8-20-3-2-12(11)9-21-10-14(6-17(21)22)13-4-15(18)7-16(19)5-13/h2-5,7-8,14H,6,9-10H2,1H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTZBYZOWVBLBQ-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)CN2CC(CC2=O)C3=CC(=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CN=C1)CN2C[C@H](CC2=O)C3=CC(=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2242777-37-1 | |
| Record name | SDM-8 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2242777371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SDM-8 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HJJ2N3UU8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


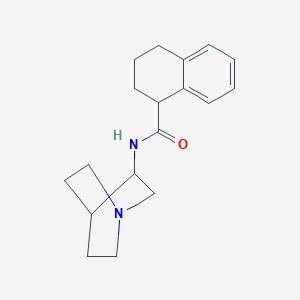
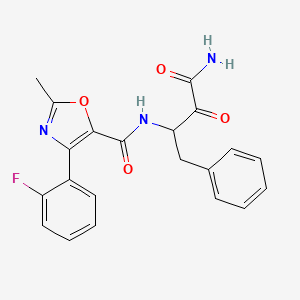
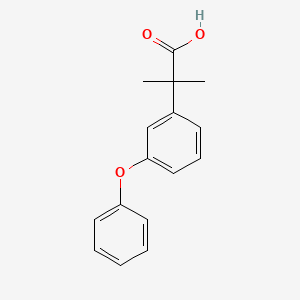
![2-Methyl-2-azabicyclo[2.2.2]octan-6-ol](/img/structure/B3325831.png)
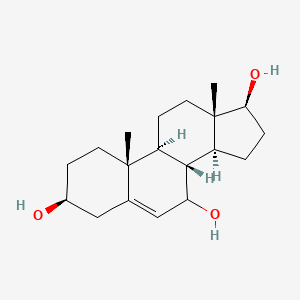
![Rosuvastatin calcium impurity E [EP]](/img/structure/B3325841.png)
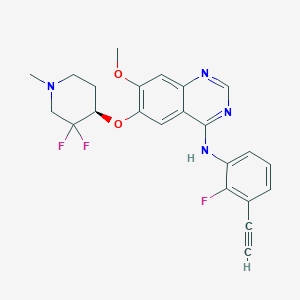
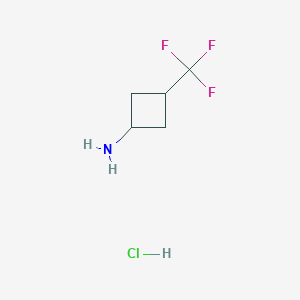
![4-Bromothieno[3,2-C]pyridin-6-amine](/img/structure/B3325877.png)
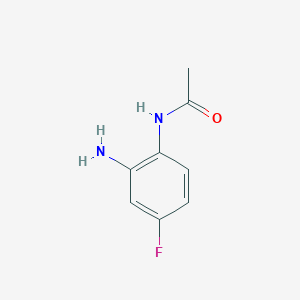
![Tert-butyl 2-(3-aminopropyl)-3-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate](/img/structure/B3325890.png)
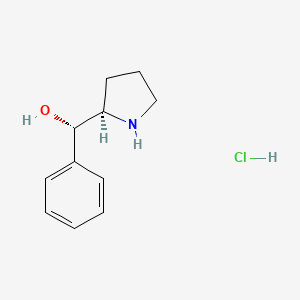
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid](/img/structure/B3325899.png)
